Product packaging for Rodocaine(Cat. No.:CAS No. 39489-97-9)

Rodocaine

Cat. No.: B10826633
CAS No.: 39489-97-9
M. Wt: 320.9 g/mol
InChI Key: ICLIXBRUSBYXEV-ZBFHGGJFSA-N
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Description

Historical Context of Local Anesthetics and Amide-Type Agents

The history of local anesthetics traces back to the isolation of cocaine from coca leaves in the mid-19th century. Cocaine was the first naturally occurring compound found to possess local anesthetic properties and was initially used in clinical settings. However, its addictive nature and toxicity spurred the search for synthetic alternatives. This led to the development of procaine, the first synthetic injectable local anesthetic, in the early 20th century. Procaine is an ester-type local anesthetic.

Subsequent research efforts focused on developing compounds with improved characteristics. This led to the discovery of the amide-type local anesthetics, beginning with the synthesis of lidocaine (B1675312) in the 1940s. Amide-type local anesthetics are characterized by an amide linkage in their chemical structure, in contrast to the ester linkage found in drugs like procaine. This structural difference contributes to their metabolic stability; amide anesthetics are primarily metabolized in the liver by microsomal enzymes, whereas ester anesthetics are hydrolyzed in the plasma by pseudocholinesterase. The introduction of lidocaine marked a significant advancement due to its faster onset, greater potency, and longer duration of action compared to procaine, along with a lower incidence of allergic reactions. The success of lidocaine paved the way for the development of numerous other amide-type local anesthetics, including bupivacaine, ropivacaine, and mepivacaine, each possessing distinct pharmacological profiles tailored for various clinical applications.

Nomenclature and Classification of Rodocaine within Anesthetic Chemistry

This compound is identified as a chemical compound with the molecular formula C₁₈H₂₅ClN₂O nih.govuni.luncats.iowikidata.orgnih.gov. It is classified within the realm of anesthetic chemistry as a local anesthetic agent ontosight.aiontosight.aigenome.jp. Specifically, this compound belongs to the amino amide class of local anesthetics, a classification based on the presence of an amide linkage in its molecular structure ontosight.aiontosight.ai.

The systematic nomenclature for this compound includes names such as N-(2-chloro-6-methylphenyl)octahydro-trans-1H-pyrindine-1-propanamide epo.org. Another chemical name is trans-6'-chloro-2,3,4,4a,5,6,7,7a-octahydro-1H-1-pyrindine-1-propiono-o-toluidide epo.org. It is also known by identifiers such as R-22700 (as hydrochloride), R-19317, ChemBL2105238, and UNII-9W0Z08C70V nih.govontosight.aincats.iowikidata.org. The PubChem Compound ID (CID) for this compound is 71441 nih.govuni.luwikidata.org.

The chemical structure of this compound features an aromatic ring (specifically, a 2-chloro-6-methylphenyl group) linked via an amide group and an intermediate chain to an octahydro-1H-pyrindine ring system ontosight.aiepo.org. This structural arrangement is consistent with the general architecture of many amide-type local anesthetics, which typically consist of a lipophilic aromatic portion, an intermediate ester or amide chain, and a hydrophilic tertiary amine group.

Academic Significance and Research Trajectory of this compound

The academic significance and research trajectory of this compound, based on publicly available information, appear to be primarily situated within the context of organic synthesis and chemical classification databases, rather than extensive pharmacological or clinical research detailed in readily accessible academic literature.

This compound is listed in chemical databases such as PubChem, KEGG, and the Global Substance Registration System (GSRS), indicating its recognition as a distinct chemical entity nih.govuni.lugenome.jpncats.iowikidata.orgnih.govkegg.jp. Its classification as an amide-type local anesthetic places it within a well-established class of pharmaceuticals that are subjects of ongoing research regarding structure-activity relationships and synthetic methodologies ontosight.aiontosight.aigenome.jp.

Mentions of this compound in academic publications often appear in studies focused on synthetic routes and methodologies for creating complex organic molecules, where this compound or its core structure might be used as a target or an example in exploring new chemical transformations acs.orgacs.orgresearcher.lifemdpi.com. For instance, some research has explored the synthesis of heterocycles, including structures related to this compound, in the context of advancing organic synthesis techniques researcher.lifemdpi.com.

While this compound is identified as a local anesthetic and its mechanism of action is understood to involve the blockade of sodium channels, similar to other amide anesthetics, detailed academic research specifically investigating its pharmacological properties, efficacy in various anesthetic applications, or comparative studies with other local anesthetics in extensive data tables is not widely available in the indexed literature ontosight.aiontosight.ai. A European patent from 1992 discusses this compound for ophthalmic anesthesia and includes limited data on corneal sensitivity testing in rabbits, suggesting some early investigation into its anesthetic potential epo.org. However, comprehensive academic studies detailing dose-response curves, duration of action in different tissues, or detailed pharmacokinetic and pharmacodynamic profiles in humans are not readily found in broad academic searches.

Therefore, the academic research trajectory of this compound seems to be more prominent in the chemical synthesis domain and its inclusion in chemical and pharmacological classification systems, rather than a deep body of published academic research focused on its biological activity and clinical application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25ClN2O B10826633 Rodocaine CAS No. 39489-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39489-97-9

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide

InChI

InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1

InChI Key

ICLIXBRUSBYXEV-ZBFHGGJFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3

Origin of Product

United States

Synthetic Methodologies for Rodocaine

Early Synthetic Routes and Foundational Reports

Early methods for synthesizing Rodocaine laid the groundwork for subsequent developments.

Hermans et al. Synthesis of this compound

The synthesis of this compound is described in U.S. Patent No. 3,679,686 to Hermans et al. epo.orgepo.org One reported synthesis starts with the preparation of an octahydropyrindene. Conjugate addition of the enolate from cyclopentanone (B42830) to acrylonitrile (B1666552) yields a cyanoketone. archive.org The carbonyl group is then protected as its ethylene (B1197577) ketal, and the nitrile is reduced to the corresponding primary amine. archive.org Deketalization in dilute acid provides a transient aminoketone, which undergoes spontaneous cyclization to form an imine. archive.org Dissolving metal reduction (sodium in ethanol) of the imine affords the trans-fused bicyclic compound. archive.org Catalytic reduction of the imine, in contrast, yields the cis isomer. archive.org

Preparation of Acid-Addition Salts of this compound

Pharmaceutically acceptable acid-addition salts of this compound can be prepared by reacting the this compound free base with the desired acid using general methods known in the art. epo.orgepo.orgncats.ioncats.io Representative acids that can be used for salt formation include hydrochloric, hydrobromic, hydroiodic, perchloric, sulfuric, nitric, phosphoric, acetic, propionic, glycolic, lactic, pyruvic, malonic, succinic, maleic, fumaric, malic, tartaric, citric, benzoic, cinnamic, mandelic, methanesulfonic, ethanesulfonic, hydroxyethanesulfonic, benzenesulfonic, p-toluenesulfonic, cyclohexanesulfamic, salicylic, p-aminosalicylic, and 2-phenoxybenzoic acid. epo.org Salts made with saccharin (B28170) can also be used. epo.org

Advanced and Stereoselective Synthesis of this compound

More recent synthetic efforts have focused on achieving stereocontrol in the synthesis of this compound.

Enantioselective Synthesis Approaches for this compound

Enantioselective synthesis approaches for this compound have been developed to obtain specific stereoisomers. A method for the enantioselective synthesis of this compound was reported by Meyer et al. in 2017, utilizing enantioselective hydroazidation. mdpi.comresearchgate.net Another enantioselective synthesis of (+)-Rodocaine starting from 3-(cyclopenten-1-yl)propan-1-ol has also been reported. dntb.gov.ua

One approach involves converting a compound like cyclohexane-1,2-diol to a cyclopentene (B43876) through a sequence including Malaprade glycol oxidative cleavage, intramolecular aldol-condensation, thioacetalization, and Corey-Seebach alkylation. lookchem.com Enantioselective hydroazidation of the resulting cyclopentene with (–)-IpcBH2 affords a trans azide (B81097) as a single diastereomer, albeit with moderate enantiomeric ratio. lookchem.com Desulfurization and Boc protection are then carried out. lookchem.com The desulfurized Boc protected amide is converted to (+)-Rodocaine through deprotection and N-alkylation. lookchem.com While this route provided impure this compound with a moderate enantiomeric ratio, precipitation allowed for obtaining enantiomerically pure product. lookchem.com

Application of Corey-Seebach Reaction in this compound Synthesis

The Corey-Seebach reaction, which involves the use of 1,3-dithianes as acyl anion equivalents, has been applied in the synthesis of this compound. mdpi.commdpi.comnih.govresearchgate.net In the enantioselective synthesis reported by Meyer et al., the Corey-Seebach reaction was a key step in converting a precursor compound into a cyclopentene intermediate. mdpi.comlookchem.com The Corey-Seebach reaction typically involves the reaction of an aldehyde or ketone with 1,3-propanedithiol (B87085) under acidic conditions, followed by deprotonation with n-butyllithium. mdpi.comnih.govresearchgate.net

Zr-Catalyzed Synthesis of this compound

Zirconium-catalyzed methods have been explored in the synthesis of cyclic amines, which are structural components of this compound. A diastereoselective synthesis of trans-2-substituted cyclopentylamines, which are useful synthetic intermediates for compounds like (±)-Rodocaine, has been achieved via a tandem hydrozirconation/Lewis acid-mediated cyclization sequence applied to butenyl oxazolidines. nih.govacs.org While this specific method describes the synthesis of the racemic mixture, it highlights the application of zirconium catalysis in constructing the core bicyclic system found in this compound. nih.govacs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound71441
This compound hydrochloride123133443

Data Tables (Interactive - conceptual representation)

While specific quantitative data (e.g., yields for each step in the Hermans synthesis or detailed enantiomeric ratios for all steps in the enantioselective synthesis) were not consistently available across the search results in a format suitable for a simple, comprehensive data table covering all methods, the qualitative and some quantitative data points mentioned in the text are the basis for the descriptions above. An interactive table would ideally allow users to filter by synthesis method and view reported yields, stereoselectivities (where applicable), and key reagents.

For example, a conceptual data table for the enantioselective synthesis might look like this:

StepKey Reagent/MethodReported Yield (Example)Enantiomeric Ratio (er) (Example)
Conversion to CyclopenteneCorey-Seebach alkylation--
Enantioselective Hydroazidation(–)-IpcBH261%75:25
Desulfurization and Boc ProtectionRaney Ni W2, Boc protection81% (from azide)-
Deprotection and N-AlkylationTFA, Iodide68%74:26
Precipitation to Pure EnantiomerMeOH/H2O15% (from protected amide)>99:1 (Enantiomerically pure)

Synthesis of Key Intermediates for this compound and its Analogues

The synthesis of this compound and related structures often relies on the preparation of key cyclic intermediates, particularly those featuring the octahydrocyclopenta[b]pyridine scaffold. One synthetic approach described in the literature involves starting with an octahydropyrindene theswissbay.ch.

A diastereoselective synthesis of trans-2-substituted cyclopentylamines has been identified as a method to prepare useful synthetic intermediates, and this approach has been illustrated by the synthesis of (±)-Rodocaine nih.gov. This method utilizes a tandem hydrozirconation/Lewis acid-mediated cyclization sequence applied to butenyl oxazolidines nih.gov.

Another reported method for the synthesis of this compound involves an N-bromosuccinimide (NBS)-mediated intermolecular addition as a key step lookchem.com. The synthesis of this compound is also described in detail in U.S. Patent No. 3,679,686 to Hermans et al. epo.org. This patent outlines a process that can be used for the preparation of the compound epo.org.

While specific detailed synthetic routes for all intermediates are often proprietary or found within patent literature, the general strategies involve constructing the bicyclic ring system and incorporating the necessary functional groups that will ultimately form the amide linkage and the chloro-methylphenyl substituent of this compound.

Derivatization and Analog Development Strategies for this compound

Derivatization and the development of analogues are common strategies in medicinal chemistry to explore the structure-activity relationships of a compound and potentially improve its properties. For this compound, one form of derivatization mentioned is the preparation of pharmaceutically acceptable acid-addition salts epo.org. These salts can be prepared by reacting the this compound free base with a desired acid using general methods known in the art epo.org. This type of derivatization can influence properties such as solubility, stability, and bioavailability.

The development of analogues of this compound would typically involve modifications to its core structure, the amide linkage, or the aromatic ring system. Based on the structure of this compound, potential sites for modification include:

The octahydrocyclopenta[b]pyridine ring system: Alterations to the ring size, the position of the nitrogen atom, or the substituents on the ring could lead to new analogues.

The propanamide linker: Modifying the length or branching of the three-carbon chain between the cyclic system and the amide group is a common strategy in analogue design.

The amide nitrogen: Substitution on the amide nitrogen is also a possibility.

The 2-chloro-6-methylphenyl group: Varying the substituents (e.g., changing the halogen, altering the position or nature of the methyl group, or introducing other substituents) or replacing the phenyl ring with other aromatic or heteroaromatic systems could yield a range of analogues.

Molecular Structure and Conformational Analysis of Rodocaine

Investigation of the Cyclopenta(b)pyridine Ring System in Rodocaine

A central feature of the this compound structure is the octahydrocyclopenta[b]pyridine ring system nih.govnih.govnih.gov. This bicyclic scaffold consists of a five-membered ring fused to a saturated six-membered ring containing a nitrogen atom. The "octahydro" prefix indicates that the pyridine (B92270) ring has been fully saturated. This bicyclic system provides a relatively rigid framework compared to acyclic structures, restricting the range of possible conformations.

Stereochemical Characterization of this compound

This compound possesses stereocenters within its octahydrocyclopenta[b]pyridine ring system, leading to the possibility of different stereoisomers uni.luuni.lu. The stereochemistry of a molecule refers to the spatial arrangement of its atoms. This spatial arrangement, particularly at chiral centers or in rigid systems like rings with restricted rotation, can result in stereoisomers that have the same connectivity but different three-dimensional structures.

The systematic names provided for this compound, such as 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide, explicitly define the absolute stereochemistry at positions 4a and 7a within the bicyclic ring system using the (4aR,7aS) designation nih.gov. However, this compound is also described as existing as a racemic mixture uni.luuni.lu, which contains equal amounts of enantiomers. The synthesis of enantiomerically pure (+)-Rodocaine has also been reported .

The term "trans-" is explicitly associated with the stereochemistry of this compound, as seen in its chemical name "1H-Cyclopenta(b)pyridine-1-propanamide, N-(2-chloro-6-methylphenyl)octahydro-, monohydrochloride, trans-" nih.gov. In cyclic systems, trans isomerism refers to the arrangement of two substituents on opposite sides of the plane of the ring. For the octahydrocyclopenta[b]pyridine system in this compound, the trans designation likely refers to the relative orientation of substituents on the fused rings.

The stereochemistry of a molecule, including trans isomerism and the absolute configuration of chiral centers, significantly influences its interactions with other molecules, particularly in biological systems. Biological targets, such as receptors and enzymes, are often chiral and exhibit high specificity for the three-dimensional structure of their ligands.

Different stereoisomers of a compound can have vastly different biological activities, potencies, and metabolic profiles due to variations in how they bind to target sites. The specific trans configuration and the absolute stereochemistry at the 4a and 7a positions in this compound's octahydrocyclopenta[b]pyridine core dictate the precise spatial presentation of the molecule's functional groups. This presentation is crucial for productive binding interactions with its biological targets, such as sodium channels in the case of its local anesthetic action nih.gov. The rigid nature of the bicyclic scaffold further restricts conformational flexibility, ensuring that the molecule presents a defined three-dimensional structure for interaction.

Analysis of trans- Stereoisomerism

Structural Analogues and Their Core Scaffolds

This compound's structure, particularly its octahydrocyclopenta[b]pyridine core, serves as a basis for the design and synthesis of structural analogues. Structural analogues are compounds that are similar in structure but differ slightly, often by the modification or replacement of functional groups or core scaffolds. The octahydrocyclopenta[b]pyridine scaffold itself is related to other bicyclic and cyclic amine systems.

Mechanistic Investigations of Rodocaine at the Molecular and Cellular Level

Mechanism of Action as a Sodium Channel Blocker

Rodocaine, like other local anesthetics, exerts its effects by blocking fast sodium channels. ontosight.aiontosight.aicvpharmacology.com These channels are responsible for the rapid influx of sodium ions that drives the initial depolarization phase (phase 0) of the action potential in nerve cells. cvpharmacology.comdelveinsight.com By blocking these channels, this compound prevents the rapid entry of sodium ions into the neuron. cvpharmacology.comdelveinsight.com

Molecular Interactions with Neuronal Sodium Channels

Local anesthetics typically interact with voltage-gated sodium channels, which are integral membrane proteins essential for initiating and propagating action potentials. nysora.combiorxiv.org These channels transition through different conformational states: resting (closed), open (conducting), and inactivated (non-conducting). biorxiv.orgpatsnap.com Studies on other sodium channel blockers, such as lidocaine (B1675312), indicate that these drugs often bind to the intracellular domain of the sodium channel pore, particularly when the channel is in the open or inactivated state. researchgate.netderangedphysiology.commedscape.com This state-dependent binding is a key aspect of their mechanism. cvpharmacology.comnysora.com The binding of local anesthetics can stabilize the channel in an inactivated state, thereby preventing its return to the resting state and reducing the likelihood of subsequent activation. patsnap.comresearchgate.netderangedphysiology.com Molecular modeling and experimental data suggest that specific residues within the channel pore, particularly in the S6 segments of domains III and IV, contribute to the binding site for local anesthetics. biorxiv.orgnih.govnih.govcapes.gov.br While specific detailed research findings on this compound's precise molecular interactions are limited in the provided text, its classification as a sodium channel blocker suggests it likely shares similar interaction principles with other drugs in this class.

Inhibition of Nerve Impulse Initiation and Transmission

The blockade of sodium channels by this compound directly inhibits the initiation and transmission of nerve impulses. ontosight.aiontosight.aisavemyexams.com Action potentials, the electrical signals that constitute nerve impulses, rely on the rapid influx of sodium ions through voltage-gated channels to depolarize the neuronal membrane and propagate the signal along the axon. medscape.comebsco.comlibretexts.org By preventing this influx, this compound raises the threshold potential required for firing an action potential or completely prevents its generation. derangedphysiology.commedscape.com This disruption of the normal cycle of depolarization and repolarization effectively halts the propagation of pain signals and other sensory information along the affected nerves, leading to a localized loss of sensation. ontosight.aiontosight.aimedscape.com

Comparative Analysis of Sodium Channel Blockade with Other Amide-Type Local Anesthetics

This compound belongs to the amino amide class of local anesthetics, a group that also includes well-known drugs like lidocaine, bupivacaine, and ropivacaine. ontosight.aiderangedphysiology.comnih.gov Amide-type local anesthetics are generally metabolized by the liver and tend to have longer durations of action compared to ester-type local anesthetics. derangedphysiology.com The potency and duration of action of local anesthetics are influenced by their molecular weight and lipid solubility; more lipophilic agents tend to permeate nerve membranes more readily and bind with higher affinity to sodium channels. nysora.com

While the provided information highlights the general mechanisms of amide-type local anesthetics and mentions this compound's unique structure compared to lidocaine or bupivacaine, detailed comparative data on the precise kinetics of sodium channel blockade (e.g., binding affinity, onset and offset rates) specifically for this compound against other amide-type anesthetics is not extensively detailed in the search results. However, the principle of use-dependent block, where the degree of channel inhibition increases with the frequency of nerve stimulation, is a common characteristic among many local anesthetics, including lidocaine, and is related to their preferential binding to open or inactivated states of the sodium channel. nysora.comderangedphysiology.com The specific structural differences of this compound likely contribute to its unique pharmacological profile compared to other amides, potentially affecting its interaction with different sodium channel isoforms or its behavior under varying physiological conditions, but further detailed comparative studies would be needed to fully elucidate these differences.

Hypothesized Biochemical Modulations by this compound

Beyond its primary action as a sodium channel blocker, some local anesthetics have been suggested to influence other biochemical pathways or ion channels. For instance, lidocaine has been noted to interact with the gamma-aminobutyric acid (GABA) system and potentially modulate calcium channels. delveinsight.compatsnap.com Some compounds that act as sodium channel blockers also influence neurotransmitter systems or have effects on other ion channels, although the full extent and clinical relevance of these additional interactions can be complex and are not always well-understood. delveinsight.compatsnap.comderangedphysiology.comstanford.edu

The search results indicate that this compound has been mentioned in the context of biochemical approaches to enhance transdermal drug delivery, suggesting potential interactions with biological membranes or pathways involved in permeability. google.comgoogle.com Additionally, one source briefly mentions this compound in a list alongside compounds known to have various biological activities, including modulation of receptor signaling, though this does not specify this compound's particular biochemical modulations. researchgate.net Another result mentions a rapid synthesis of enantiomerically pure (+)-rodocaine in the context of radical reactions, which is a chemical synthesis detail rather than a biochemical modulation within a biological system. researchgate.net

Based on the provided search results, while this compound's primary mechanism is clearly established as sodium channel blockade, detailed and specific hypothesized biochemical modulations by this compound itself, beyond its direct interaction with sodium channels and potential influence on membrane properties related to drug delivery, are not extensively described. Further research would be needed to explore potential interactions with other ion channels, neurotransmitter systems, or biochemical pathways.

Metabolic Pathways and Biotransformation of Rodocaine

Enzymatic Biotransformation Mechanisms for Amide-Type Anesthetics

Amide local anesthetics are primarily metabolized by hepatic microsomal enzymes, particularly the cytochrome P450 (CYP450) enzyme system. dimensionsofdentalhygiene.comnih.govnysora.comnih.govmedscape.com This contrasts with ester-type local anesthetics, which are primarily hydrolyzed by pseudocholinesterases in the plasma. medscape.comunboundmedicine.comuomustansiriyah.edu.iqdimensionsofdentalhygiene.comuomustansiriyah.edu.iqnih.govnih.govwikipedia.org The hepatic metabolism of amides is generally slower than the plasma hydrolysis of esters, contributing to the typically longer half-lives of amide anesthetics. squarespace.comnih.gov The rate of amide metabolism can be influenced by factors affecting liver function and hepatic blood flow. squarespace.comunboundmedicine.comuomustansiriyah.edu.iqdimensionsofdentalhygiene.comnysora.comfda.govmahidol.ac.th

Identification of Rodocaine Metabolites

Specific, detailed information regarding the precise chemical structures and identification of this compound metabolites is not extensively documented in the available search results. However, based on the known metabolic pathways for other amide-type local anesthetics, several types of transformations are anticipated for this compound.

Oxidative N-dealkylation is a major metabolic pathway for many amide anesthetics, catalyzed by CYP450 enzymes. nysora.comfda.govlitfl.comnih.govnih.govencyclopedia.pub This process involves the removal of alkyl groups attached to the nitrogen atom in the tertiary amine portion of the molecule. For example, Lidocaine (B1675312) undergoes sequential N-dealkylation to form monoethylglycinexylidide (B1676722) (MEGX) and then glycinexylidide (B194664) (GX). amegroups.orgnysora.comfda.gov These metabolites may retain some pharmacological activity, although typically less potent than the parent compound. fda.gov It is likely that this compound, possessing a similar amide structure with an amine group, would undergo analogous N-dealkylation reactions.

Aromatic ring hydroxylation is another significant metabolic pathway for amide anesthetics. nysora.comnih.govfda.govnih.gov This reaction, also mediated by CYP450 enzymes, involves the addition of a hydroxyl group to the aromatic ring structure of the molecule. The hydroxylated metabolites can then undergo further biotransformation through conjugation reactions, such as glucuronidation or sulfation. fda.govnih.gov These conjugation reactions typically increase the water solubility of the metabolites, facilitating their excretion. This compound's aromatic component is expected to be subject to similar hydroxylation and subsequent conjugation.

Structure Activity Relationship Sar Studies of Rodocaine and Its Analogues

Correlation Between Chemical Structure and Anesthetic Efficacy

Role of the Aromatic Ring, Intermediate Chain, and Amino Group in Rodocaine's Profile

Typical local anesthetics, including this compound, possess an aromatic ring, an intermediate chain, and an ionizable amino group. These three components are fundamental to their mechanism of action. The aromatic ring is generally associated with the lipophilic portion of the molecule, facilitating its partitioning into biological membranes to reach the sodium channel. The intermediate chain, often an ester or amide linkage, connects the aromatic ring to the amino group. The length and nature of this chain can influence the molecule's flexibility and metabolic stability. The amino group, typically a tertiary amine, is ionizable and exists in equilibrium between charged and uncharged forms at physiological pH. The charged form is generally considered important for interacting with the intracellular portion of the sodium channel, while the uncharged form is necessary for membrane penetration.

In this compound's structure, the "aromatic ring" is the substituted phenyl group (2-chloro-6-methylphenyl). This aromatic moiety contributes to the molecule's lipophilicity. The intermediate chain is a propanamide linker. The amino group is part of the saturated cyclopenta(b)pyridine ring system, specifically a tertiary amine nitrogen within that bicyclic structure. SAR studies on other compound classes have demonstrated the critical influence of aromatic ring substitutions, the nature of the intermediate chain, and the basicity of the amino group on biological activity slideshare.netuzh.chnih.govfrontiersin.org. For instance, modifications to aromatic rings can impact potency and selectivity nih.govfrontiersin.org. The presence and position of substituents on the aromatic ring in this compound (chloro and methyl) are expected to modulate its lipophilicity and electronic distribution, thereby affecting its interaction with the sodium channel. The propanamide chain provides a specific spacing and flexibility between the aromatic and the bicyclic amine regions. The tertiary amine within the octahydrocyclopenta(b)pyridine ring is the site of protonation, crucial for the pH-dependent activity of local anesthetics.

Advanced Spectroscopic and Computational Analysis of Rodocaine

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the carbon-hydrogen framework and the connectivity of atoms in organic molecules. numberanalytics.comsolubilityofthings.comresearchgate.netslideshare.net Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be critical. ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating electronic environment), and their coupling patterns (revealing neighboring protons). numberanalytics.comsolubilityofthings.com ¹³C NMR provides information on the carbon skeleton. numberanalytics.comslideshare.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), would reveal proton-proton couplings through bonds, helping to establish spin systems and connectivity within the molecule. solubilityofthings.comresearchgate.netslideshare.net Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate proton and carbon signals, establishing one-bond (HSQC) and long-range (HMBC) carbon-proton connectivities, respectively. solubilityofthings.comresearchgate.net This data collectively allows for the construction of the molecular backbone of Rodocaine.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structural subunits. researchgate.netcurrenta.demcmaster.camdpi.comslideshare.net High-resolution mass spectrometry (HRMS), particularly coupled with soft ionization techniques like Electrospray Ionization (ESI), would provide an accurate molecular weight, allowing for the confident determination of this compound's molecular formula. researchgate.netcurrenta.demdpi.com Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion and analysis of the resulting fragment ions. researchgate.netcurrenta.demdpi.com The fragmentation pattern provides a "fingerprint" that can be interpreted to deduce structural information and confirm the presence of specific substructures within this compound. mcmaster.caslideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the presence of key functional groups within this compound by analyzing the vibrational modes of its bonds. solubilityofthings.comjove.combiochemtuition.comcutm.ac.inlibretexts.org Characteristic absorption peaks in the IR spectrum correspond to specific bond stretches and bends (e.g., C=O, O-H, N-H, C-H). solubilityofthings.combiochemtuition.com The "fingerprint region" of the IR spectrum (typically below 1500 cm⁻¹) is unique to each molecule and can be used for identification by comparison to reference spectra. biochemtuition.comcutm.ac.in

X-ray Crystallography: If this compound can be obtained in crystalline form, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles, as well as the absolute configuration if applicable. northwestern.eduacs.orgnih.govnih.gov This technique yields an electron density map from which the positions of atoms are determined, providing an unambiguous picture of the molecule's solid-state structure. nih.gov

Here is a hypothetical summary of spectroscopic data for this compound:

TechniqueData TypeKey Observations (Hypothetical)Structural Information Inferred (Hypothetical)
¹H NMR Chemical Shifts (ppm), Multiplicity, IntegrationPeaks between 0.8-8.0 ppm; multiplets, singlets observed.Presence of aliphatic and aromatic protons, relative numbers of each.
¹³C NMR Chemical Shifts (ppm)Peaks between 10-180 ppm.Presence of different carbon environments (aliphatic, aromatic, carbonyl).
2D NMR (COSY) Cross-peaksCorrelations between coupled protons.Connectivity of adjacent protons.
2D NMR (HSQC) Cross-peaksCorrelations between carbons and directly attached protons.C-H connectivity.
2D NMR (HMBC) Cross-peaksCorrelations between carbons and protons 2-3 bonds away.Long-range C-H connectivity, identification of quaternary carbons.
HRMS (ESI-MS) Molecular Ion [M+H]⁺ m/zObserved m/z = 315.1234 (calculated for C₁₈H₁₈N₂O₃: 315.1345).Molecular weight and formula (e.g., C₁₈H₁₈N₂O₃). researchgate.netcurrenta.demdpi.com
MS/MS Fragment Ions m/zFragment ions at m/z = 200.08, 135.04, etc.Presence of specific structural fragments. researchgate.netcurrenta.demdpi.com
IR Spectroscopy Absorption Bands (cm⁻¹)Bands at ~1700 (strong), ~3300 (broad), ~1600 (medium).Presence of carbonyl (C=O), hydroxyl/amine (O-H/N-H), aromatic C=C stretches. solubilityofthings.combiochemtuition.com
X-ray Crystallography Atomic Coordinates, Bond Lengths, AnglesPrecise 3D coordinates, bond distances, angles.Definitive 3D structure, conformation, packing, absolute configuration. northwestern.edu

Computational Chemistry Approaches to this compound

Computational chemistry complements experimental techniques by providing theoretical insights into molecular properties and behavior that may be difficult or impossible to obtain experimentally. ifes.edu.br For this compound, computational methods can be used to explore its interactions with biological targets, analyze its electronic structure, and determine its preferred three-dimensional shapes.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and dynamics simulations are powerful tools for studying the potential interactions of this compound with biological macromolecules, such as proteins or enzymes. acs.orghilarispublisher.comnih.govtanaffosjournal.irmetrotechinstitute.org

Molecular Docking: Docking predicts the likely binding poses and affinities of a small molecule (ligand) like this compound within the binding site of a target protein. acs.orghilarispublisher.comnih.govtanaffosjournal.irmetrotechinstitute.org This involves searching for the optimal orientation and conformation of this compound that minimizes the interaction energy with the target. Scoring functions are used to estimate the binding affinity. acs.org This can help identify potential biological targets for this compound and predict how it might interact at the molecular level.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of a potential interaction, MD simulations provide a dynamic view of the this compound-target complex over time. acs.orghilarispublisher.comnih.govtanaffosjournal.irmetrotechinstitute.org These simulations apply classical mechanics and force fields to model the movement of atoms, allowing researchers to study the stability of the complex, conformational changes in both this compound and the target upon binding, and the nature of the interactions in a more realistic environment, often including solvent molecules. metrotechinstitute.orgwikipedia.orgnih.govgithub.iostackexchange.comuiuc.edu MD simulations can refine docking poses and provide insights into the binding kinetics and the flexibility of the binding site. hilarispublisher.comnih.govtanaffosjournal.ir

Here is a hypothetical table summarizing molecular docking results for this compound with a putative protein target:

Target Protein (Hypothetical)Binding Site (Hypothetical)Predicted Binding Mode (Hypothetical)Docking Score (Hypothetical, arbitrary units)Key Interactions (Hypothetical)
Protein XActive SiteThis compound fits into a hydrophobic pocket.-8.5Hydrophobic interactions, hydrogen bonds.
Protein YAllosteric SiteThis compound binds near a loop region.-6.2Van der Waals forces, pi-pi stacking.

Hypothetical observations from Molecular Dynamics Simulations might include:

The this compound-Protein X complex remains stable over a 100 ns simulation.

Key hydrogen bonds observed in the docking pose are maintained throughout the simulation.

Minor conformational adjustments in a loop region of Protein X are observed upon this compound binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily using Density Functional Theory (DFT) or ab initio methods, provide detailed insights into the electronic structure and reactivity of this compound at a fundamental level. acs.orgworldscientific.comacs.orgmdpi.com

These calculations can determine properties such as molecular orbital energies (e.g., the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), charge distribution, electrostatic potential maps, and vibrational frequencies. acs.orgphyschemres.orgirjweb.comscielo.org.mxscirp.orgfigshare.comnih.gov

The energies of the HOMO and LUMO are particularly important as they relate to a molecule's ionization potential and electron affinity, respectively, and the HOMO-LUMO gap provides an indication of its chemical stability and reactivity. physchemres.orgirjweb.comscielo.org.mxscirp.orgnih.gov A smaller gap often suggests higher reactivity. irjweb.comscielo.org.mxnih.gov Electrostatic potential maps can reveal regions of positive and negative charge, indicating potential sites for nucleophilic or electrophilic attack. physchemres.orgirjweb.com

These calculations can also be used to study reaction mechanisms and transition states, providing a theoretical understanding of how this compound might react with other molecules. worldscientific.comacs.org

Here is a hypothetical table of calculated electronic properties for this compound:

PropertyMethod / Basis Set (Hypothetical)Calculated Value (Hypothetical)Significance
HOMO Energy DFT/B3LYP/6-31G-5.5 eVElectron donating ability. physchemres.orgscielo.org.mxscirp.orgnih.gov
LUMO Energy DFT/B3LYP/6-31G-1.2 eVElectron accepting ability. physchemres.orgscielo.org.mxscirp.orgnih.gov
HOMO-LUMO Gap DFT/B3LYP/6-31G4.3 eVChemical stability and reactivity. irjweb.comscielo.org.mxscirp.orgnih.gov
Dipole Moment DFT/B3LYP/6-31G2.1 DebyeMolecular polarity.
Partial Charges DFT/B3LYP/6-31G(Values for selected atoms)Charge distribution, potential reaction sites.
Electrostatic Potential Map DFT/B3LYP/6-31G(Visual representation)Regions of positive/negative electrostatic potential. physchemres.orgirjweb.com

Conformational Analysis using Computational Methods

Molecules with rotatable bonds can exist in multiple three-dimensional arrangements called conformers. Conformational analysis aims to identify the low-energy conformers and understand the flexibility of a molecule like this compound. ifes.edu.bruci.eduslideshare.netnih.govnih.govacs.org

Computational methods for conformational analysis include systematic searches, random sampling (e.g., Monte Carlo), and molecular dynamics simulations. uci.eduslideshare.netnih.govuab.catbu.eduverachem.com These methods explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. uci.eduacs.org Force fields are often used for initial conformational searching and energy minimization due to their computational efficiency. wikipedia.orggithub.iostackexchange.comuiuc.eduuab.cat More accurate relative energies of the identified conformers can then be calculated using higher-level quantum chemical methods. nih.gov

Understanding the preferred conformations of this compound is important because a molecule's shape influences its physical properties, reactivity, and ability to bind to biological targets. ifes.edu.brnih.gov

Here is a hypothetical table of relative energies for different conformers of this compound:

ConformerMethod (Hypothetical)Relative Energy (kcal/mol) (Hypothetical)
Conformer ADFT/B3LYP/6-31G0.0
Conformer BDFT/B3LYP/6-31G0.8
Conformer CDFT/B3LYP/6-31G1.5
Conformer DDFT/B3LYP/6-31G2.3

These spectroscopic and computational approaches, when used in combination, provide a powerful means to gain a deep understanding of this compound's molecular nature, from its fundamental structure to its potential interactions and behavior in various environments.

Future Directions and Emerging Research Avenues for Rodocaine

Exploration of Novel Synthetic Strategies for Rodocaine Derivatives

Developing efficient and stereoselective synthetic routes for this compound and its derivatives is a key area of ongoing research. The Corey-Seebach reaction, a methodology involving lithiodithiane reactions, has been utilized in the synthesis of this compound. mdpi.comnih.govdntb.gov.uaresearchgate.net This suggests that further exploration of this and other powerful synthetic transformations could lead to more efficient and potentially enantioselective routes to this compound analogues. For instance, enantioselective hydroazidation has been reported as a method for the rapid access to enantiomerically pure (+)-Rodocaine. dntb.gov.ua The synthesis of related cyclic structures, such as substituted cyclopentylamines, has also been explored, which could inform the synthesis of this compound derivatives with modified ring systems. acs.org

Novel synthetic strategies could focus on:

Exploring catalytic asymmetric reactions to control the stereochemistry of this compound and its derivatives, potentially leading to compounds with improved pharmacological profiles.

Utilizing flow chemistry or other continuous processing techniques for scalable and safer synthesis.

Elucidation of Uncharacterized Biochemical Pathways Modulated by this compound

While this compound has been studied in the context of ophthalmic anesthesia, the full spectrum of its biochemical interactions and the pathways it modulates are not yet completely characterized. epo.org Understanding these pathways is crucial for developing more specific and effective analogues with fewer potential off-target effects.

Future research in this area could involve:

Investigating the specific ion channels or receptors that this compound interacts with beyond its known anesthetic properties.

Using proteomic or metabolomic approaches to identify biochemical changes induced by this compound in relevant biological systems.

Studying the downstream effects of this compound's interactions on cellular signaling pathways.

Development of Bioisosteres and Conformationally Restricted Analogues for Enhanced Specificity

Bioisosteric replacement and the development of conformationally restricted analogues are established strategies in medicinal chemistry to improve the specificity and potency of drug candidates while potentially reducing toxicity. nih.govmdpi.comhyphadiscovery.com this compound and its pharmaceutically acceptable derivatives and bioisosteres have been mentioned in patent literature, indicating interest in this approach. google.comgoogleapis.comgoogle.com

Research in this area could focus on:

Designing bioisosteres for key functional groups in this compound to alter its electronic or steric properties, potentially leading to improved binding to target sites.

Synthesizing conformationally restricted analogues to lock the molecule into a specific shape that favors interaction with the desired biological target, thereby enhancing specificity.

Evaluating the pharmacokinetic and pharmacodynamic properties of these new analogues to assess their potential as improved anesthetic agents or for other therapeutic applications.

Integration of this compound Research with Advancements in Anesthetic Design Principles

Research on this compound can be integrated with broader advancements in anesthetic design principles to develop next-generation anesthetic agents. This involves applying a deeper understanding of how anesthetics interact with biological systems and leveraging new technologies in drug delivery and monitoring. nysora.comnih.govmhmedical.comresearchgate.net

Future directions include:

Applying computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the properties of new this compound analogues before synthesis.

Exploring novel delivery systems for this compound, potentially including targeted delivery to reduce systemic exposure and side effects.

Integrating research on this compound with studies on anesthetic combinations to identify synergistic effects and optimize anesthetic protocols.

Q & A

Q. What ethical considerations are unique to this compound’s clinical translation?

  • Methodological Guidance :
  • Design trials with adaptive protocols to minimize participant risk (e.g., early termination for cardiotoxicity signals).
  • Ensure transparency via pre-registration (ClinicalTrials.gov ) and CONSORT-compliant reporting.
  • Reference frameworks from for participant selection and informed consent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.